molecular formula C20H24N4OS B2683690 5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394238-96-1

5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2683690
CAS No.: 394238-96-1
M. Wt: 368.5
InChI Key: IRZCIGMOYMHWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: The compound 5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (hereafter referred to as 5f) is a pyrazole carbothioamide derivative synthesized via cyclocondensation of 3-(4-(dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with thiosemicarbazide hydrochloride in ethanol under reflux conditions . The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the dihydropyrazole ring.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-21-20(26)24-19(15-5-9-16(10-6-15)23(2)3)13-18(22-24)14-7-11-17(25-4)12-8-14/h5-12,19H,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZCIGMOYMHWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with N-methylthiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antitumor Properties

The compound has been investigated for its antitumor effects. Pyrazole derivatives are known to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . This makes them promising candidates in cancer therapy.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Analgesic and Antipyretic Activities

Similar compounds have shown analgesic (pain-relieving) and antipyretic (fever-reducing) effects in preclinical models. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a key role in pain and fever pathways .

Industrial Applications

Beyond medicinal uses, pyrazole derivatives have found applications in various industrial sectors:

Fluorescent Agents

Pyrazole compounds are utilized as fluorescent agents in biochemical assays and imaging techniques due to their photostability and brightness . This property enhances their utility in research settings.

Scintillation Solutes

Some pyrazole derivatives serve as scintillation solutes in radiation detection applications. Their ability to efficiently convert ionizing radiation into visible light makes them valuable in nuclear medicine and safety monitoring .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Antimicrobial Study : A study conducted by Gadakh et al. (2010) demonstrated that pyrazole derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship that enhances efficacy against resistant strains .
  • Antitumor Research : In work by Park et al. (2005), the compound was shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Inflammation Modulation : Research by Bekhit et al. (2008) indicated that pyrazole derivatives could significantly reduce inflammation markers in animal models, supporting their use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Characterization :

  • NMR Data : Key signals include aromatic protons in the δ 6.5–8.0 ppm range, a singlet for the N–CH3 group (δ 3.02 ppm), and a thioamide (–C=S) resonance.
  • Mass Spectrometry : The molecular ion peak [M+H]+ at m/z 408.12 confirms the molecular formula C22H25N3O2S .

Structural Features :

  • The 4-(dimethylamino)phenyl group at position 5 is electron-donating, enhancing solubility and influencing electronic properties.
  • The 4-methoxyphenyl substituent at position 3 contributes to planar aromatic interactions.
  • The N-methyl carbothioamide moiety at position 1 facilitates hydrogen bonding and metal coordination .

Pyrazole carbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 5f with structurally related analogs:

Table 1: Substituent Variations and Key Properties
Compound ID R<sup>3</sup> (Position 3) R<sup>5</sup> (Position 5) Key Findings Reference
5f 4-Methoxyphenyl 4-(Dimethylamino)phenyl Enhanced solubility due to electron-donating groups; no bioactivity reported
5c 4-Chlorophenyl 4-(Dimethylamino)phenyl Moderate antibacterial activity (MIC: 16 µg/mL); lower solubility
5d p-Tolyl 4-(Dimethylamino)phenyl Improved thermal stability (m.p. 513–514 K); antifungal activity observed
5e 3-Methoxyphenyl 4-(Dimethylamino)phenyl Reduced planarity (dihedral angle: 13.5°) vs. 5f (dihedral: 8.2°)
4f () 2-Chlorophenyl Phenyl Cytotoxicity against HeLa cells (IC50: 12 µM); rigid conformation
I () 4-Methylphenyl 4-Fluorophenyl Strong N–H⋯F hydrogen bonding; MAO-B inhibition (IC50: 0.8 µM)
Key Comparative Insights :

Electronic Effects: Electron-donating groups (e.g., –OCH3, –N(CH3)2) at R<sup>5</sup> improve solubility and dipole interactions, as seen in 5f and 5d . Electron-withdrawing groups (e.g., –Cl, –NO2) at R<sup>3</sup> enhance bioactivity but reduce solubility (5c, 4f) .

Stereochemical Influence :

  • The 4-methoxyphenyl group in 5f promotes near-planar geometry (dihedral angle: 8.2°), favoring π-π stacking, whereas 3-methoxyphenyl in 5e introduces steric hindrance (dihedral: 13.5°) .
  • Fluorine substituents (e.g., in ) induce strong intermolecular hydrogen bonds (N–H⋯F), stabilizing crystal packing .

Biological Activity: Antimicrobial Activity: Chloro-substituted analogs (5c, 4f) show higher potency due to increased lipophilicity . Enzyme Inhibition: Fluorophenyl derivatives () exhibit MAO-B inhibition, while dimethylamino groups (as in 5f) may target receptors requiring electron-rich motifs .

Thermal Stability :

  • Methyl and methoxy groups (e.g., 5d , 5f ) improve thermal stability (m.p. > 500 K) compared to nitro- or bromo-substituted analogs .

Table 2: Spectral Data Comparison (Selected Compounds)
Compound ID <sup>1</sup>H NMR (δ, ppm) <sup>13</sup>C NMR (δ, ppm)
5f N–CH3: 3.02 (s), –OCH3: 3.81 (s) C=S: 174.3, C=N: 155.4
5c Ar–Cl: 7.42 (d, J=8.4 Hz), N–CH3: 3.05 (s) C=S: 173.8, C=N: 154.9
I () N–H: 8.21 (s), Ar–F: 7.35 (m) C=S: 174.1, C–F: 162.3

Biological Activity

5-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of substituted phenyl hydrazines with carbonyl compounds followed by thioamide formation. The resulting compound features a pyrazole core that is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this pyrazole derivative. Notably, it has shown significant antiproliferative activity against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound demonstrated an IC₅₀ of 0.08 μM , indicating potent growth inhibition comparable to established anticancer drugs like erlotinib .
  • EGFR Inhibition : The compound exhibited significant EGFR inhibitory activity with an IC₅₀ of 0.07 μM , which is crucial for targeting specific cancer pathways .

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Tumor Growth : By targeting key signaling pathways involved in cell proliferation and survival.
  • Molecular Docking Studies : These studies have suggested that the compound binds effectively within the active site of EGFR, disrupting its function and leading to reduced tumor cell viability .

Enzyme Inhibition

The compound also displays promising activity as an enzyme inhibitor :

  • Monoamine Oxidase (MAO) Inhibition : Pyrazole derivatives have been explored as selective MAO inhibitors, which can be beneficial in treating depression and other neurological disorders .
  • Cholinesterase Inhibition : Some derivatives exhibit inhibitory effects against cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease .

Comparative Biological Activity Table

Activity TypeCell Line/TargetIC₅₀ Value (μM)Reference
AntiproliferativeMCF-70.08
EGFR Inhibition-0.07
MAO Inhibition-N/A
Cholinesterase Inhibition-N/A

Case Studies

  • Study on MCF-7 Cells : A comprehensive evaluation indicated that treatment with the pyrazole derivative led to a marked decrease in cell viability, supporting its potential as a therapeutic agent in breast cancer treatment.
  • EGFR Targeting : A docking study confirmed that the compound effectively interacts with the EGFR active site, providing insights into its mechanism as a targeted therapy for cancers associated with EGFR mutations.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing this pyrazole carbothioamide derivative, and what reagents are critical for its formation? Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones, followed by thioamide functionalization. Key reagents include N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and methyl isothiocyanate for introducing the carbothioamide group. Reaction monitoring via TLC (hexane:ethyl acetate, 7:3) ensures intermediate formation .

Advanced: How can researchers address low yields during the final thioamide formation step? Methodological Answer: Low yields often arise from steric hindrance at the N-methyl position. Optimize reaction time (12–16 hours at 80°C) and use excess methyl isothiocyanate (1.5 equivalents). Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) improves recovery .

Structural Characterization

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer: X-ray crystallography provides definitive confirmation of the dihydropyrazole ring geometry and substituent orientations. Complementary techniques include ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and IR (C=S stretch at ~1250 cm⁻¹) .

Advanced: How can crystallographic data resolve discrepancies in proposed tautomeric forms? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 295 K reveals non-planar dihydropyrazole rings and hydrogen-bonding patterns (e.g., N–H···S interactions), which stabilize the thioamide tautomer over the thiol form. Compare experimental bond lengths (C–S: ~1.68 Å) with DFT-calculated values .

Biological Activity and Mechanism

Basic: What in vitro assays are commonly used to evaluate this compound’s bioactivity? Methodological Answer: Standard assays include:

  • Enzyme inhibition : COX-2 or carbonic anhydrase inhibition (IC₅₀ determination via fluorometric assays).
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) .

Advanced: How can contradictory results between molecular docking predictions and experimental bioactivity be reconciled? Methodological Answer: Discrepancies may arise from solvation effects or protein flexibility. Perform molecular dynamics (MD) simulations (50 ns) to assess binding mode stability. Validate with site-directed mutagenesis of key residues (e.g., COX-2 Val523) .

Structure-Activity Relationships (SAR)

Advanced: How do substituents at the 4-dimethylaminophenyl group influence target selectivity? Methodological Answer: Electron-donating groups (e.g., dimethylamino) enhance π-π stacking with aromatic residues in enzyme active sites. Compare analogues with –OCH₃ (4-methoxyphenyl) vs. –NO₂ (4-nitrophenyl) to assess electronic effects on IC₅₀. SCXRD data (e.g., dihedral angles) correlate with steric tolerability .

Stability and Degradation

Advanced: What experimental designs assess hydrolytic stability of the carbothioamide group under physiological conditions? Methodological Answer: Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid). Identify byproducts (e.g., methylamine) and propose degradation pathways .

Computational Modeling

Basic: Which software tools are recommended for docking studies of this compound? Methodological Answer: Use AutoDock Vina or Schrödinger Suite for rigid-receptor docking. Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level) and the protein (PDB ID: 1CX2) with the Protein Preparation Wizard .

Advanced: How can QM/MM hybrid methods improve binding affinity predictions? Methodological Answer: Apply ONIOM (B3LYP/6-31G*:AMBER) to model the ligand-enzyme complex. Calculate interaction energies for key residues (e.g., His90 in carbonic anhydrase) and compare with MM/PBSA results .

Interdisciplinary Applications

Advanced: How can chemical engineering principles optimize large-scale synthesis while maintaining purity? Methodological Answer: Use process simulation (Aspen Plus) to model reaction kinetics and solvent recovery. Implement membrane separation (nanofiltration) for DMF recycling. Monitor particle size distribution (Malvern Mastersizer) to ensure consistent crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.